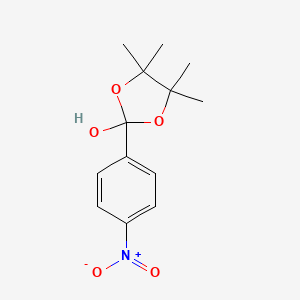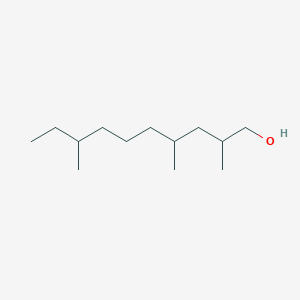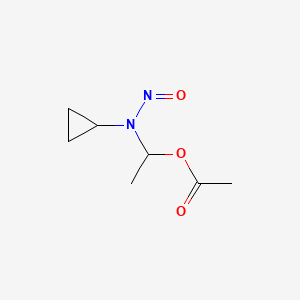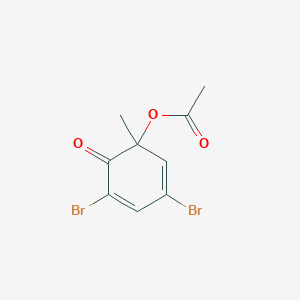
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is an organic compound known for its unique structural properties and reactivity. This compound features a dioxolane ring substituted with a nitrophenyl group and four methyl groups, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol typically involves the reaction of 4-nitrobenzaldehyde with pinacol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Reagents: 4-nitrobenzaldehyde, pinacol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Reduction: 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-1,3-dioxolan-2-ol
Oxidation: 4,4,5,5-Tetramethyl-2-(4-nitrosophenyl)-1,3-dioxolan-2-ol
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3-dioxolan-2-ol
- 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the nitrophenyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90269-20-8 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C13H17NO5/c1-11(2)12(3,4)19-13(15,18-11)9-5-7-10(8-6-9)14(16)17/h5-8,15H,1-4H3 |
InChI-Schlüssel |
PBOKPVBMQBYYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)(C2=CC=C(C=C2)[N+](=O)[O-])O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)


![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)




![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
